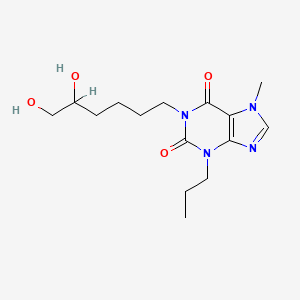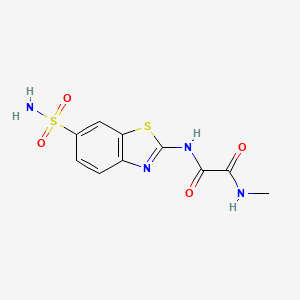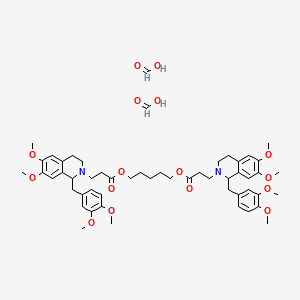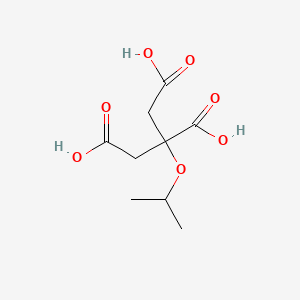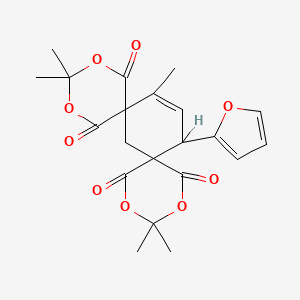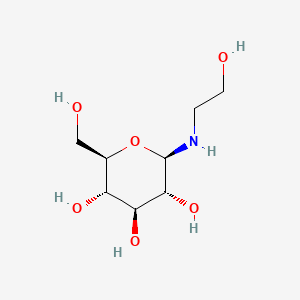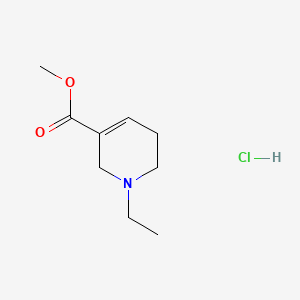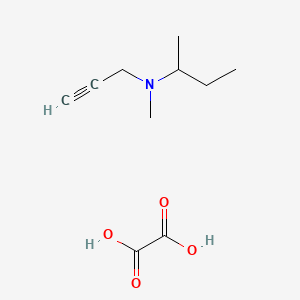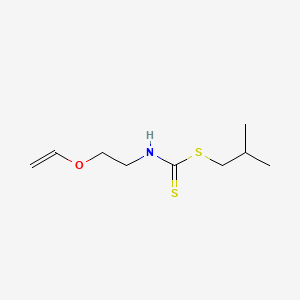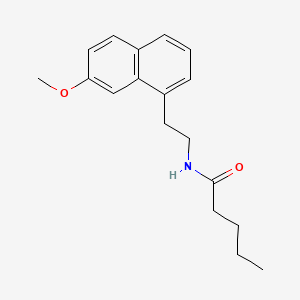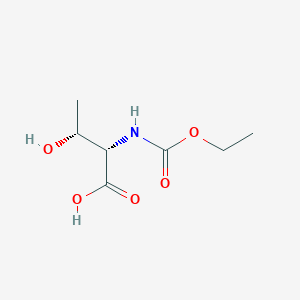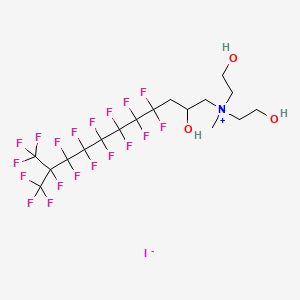
(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide: is a complex fluorinated quaternary ammonium compound It is characterized by its unique structure, which includes multiple fluorine atoms and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product .
化学反应分析
Types of Reactions: (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
Chemistry: In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .
Biology: In biological research, it is employed in the formulation of drug delivery systems. Its unique structure allows it to interact with biological membranes, facilitating the transport of therapeutic agents .
Medicine: The quaternary ammonium group imparts antimicrobial properties, making it useful in disinfectants and antiseptics .
Industry: Industrially, it is used in coatings and surface treatments to impart hydrophobic and oleophobic properties. This makes it valuable in the production of stain-resistant fabrics and non-stick coatings .
作用机制
The mechanism by which (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium iodide exerts its effects is primarily through its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to cell lysis and death in microbial cells. Additionally, the fluorinated segments can interact with hydrophobic regions of proteins and membranes, altering their function .
相似化合物的比较
- (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium chloride
- (4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)bis(2-hydroxyethyl)methylammonium bromide
Uniqueness: The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion may also impart different biological activities, making it distinct in its applications .
属性
CAS 编号 |
94159-78-1 |
|---|---|
分子式 |
C17H19F19INO3 |
分子量 |
773.21 g/mol |
IUPAC 名称 |
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C17H19F19NO3.HI/c1-37(2-4-38,3-5-39)7-8(40)6-9(18,19)11(21,22)13(25,26)15(29,30)14(27,28)12(23,24)10(20,16(31,32)33)17(34,35)36;/h8,38-40H,2-7H2,1H3;1H/q+1;/p-1 |
InChI 键 |
NYBKVKNKHROYAF-UHFFFAOYSA-M |
规范 SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


